molecular formula C24H45NdO6 B12690887 Neodymium(3+) octanoate CAS No. 79321-04-3

Neodymium(3+) octanoate

Cat. No.: B12690887
CAS No.: 79321-04-3
M. Wt: 573.9 g/mol
InChI Key: ARWCRSVRKCNEDI-UHFFFAOYSA-K
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Description

Neodymium(3+) octanoate, also known as neodymium octoate, is a coordination compound with the molecular formula C₂₄H₄₅NdO₆ and a molecular weight of 573.85 g/mol . This compound typically presents as a purple solid or viscous liquid and is soluble in organic solvents but not miscible in water . Its primary research value lies in its application as a catalyst in the polymerization of dienes, such as butadiene, where the specific catalyst system and aging conditions can significantly influence the polymerization activity and outcomes . This makes it an invaluable tool in polymer science for the development of specialized rubbers and elastomers. Beyond polymerization, it serves as a catalyst for precious metals and is used in the synthesis of fine chemicals, providing researchers with a versatile reagent for organic and chemical research . The mechanism of action for neodymium-based catalysts often involves forming an active center that facilitates the insertion of monomer units into a growing polymer chain. The neodymium cation (Nd³⁺) plays a crucial role in this process by coordinating with the monomer and the growing polymer chain, thereby controlling the polymerization rate and the stereochemistry of the resulting polymer . As a rare-earth metal compound, neodymium is known for its complex chemistry and paramagnetic properties, which can also be exploited in various research contexts . This product is strictly labeled For Research Use Only (RUO) . It is not intended for use in diagnostic procedures, clinical applications, or personal use .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

79321-04-3

Molecular Formula

C24H45NdO6

Molecular Weight

573.9 g/mol

IUPAC Name

neodymium(3+);octanoate

InChI

InChI=1S/3C8H16O2.Nd/c3*1-2-3-4-5-6-7-8(9)10;/h3*2-7H2,1H3,(H,9,10);/q;;;+3/p-3

InChI Key

ARWCRSVRKCNEDI-UHFFFAOYSA-K

Canonical SMILES

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Nd+3]

Origin of Product

United States

Significance and Research Context of Organolanthanide Compounds

Organolanthanide compounds, which feature a carbon-lanthanide bond, represent a dynamic and rapidly advancing area of organometallic chemistry. pbworks.com Their unique electronic and steric properties, stemming from the large ionic radii and oxophilicity of lanthanide elements, make them powerful catalysts for a variety of organic transformations. wikipedia.org These compounds are notably active in polymerization reactions, hydroamination, hydrosilylation, and hydroboration. pbworks.comacs.org Unlike d-block metals, organolanthanides are typically highly sensitive to air and moisture. wikipedia.org

The field has seen significant growth, especially in homogeneous catalysis, driven by the ability to systematically alter the properties of the organometallic complex by choosing from a range of lanthanide metals and a vast array of ligands. pbworks.com This tunability allows for the development of highly stereospecific catalysts. pbworks.com Research is also focused on creating novel organolanthanide complexes with enhanced stability and reactivity, such as those incorporating N-heterocyclic carbene (NHC) ligands. numberanalytics.com Beyond catalysis, organolanthanides are crucial in materials science, finding applications as electroluminescent materials in displays and as components in advanced magnetic materials. wikipedia.orgnumberanalytics.com

Overview of Neodymium 3+ Coordination Chemistry in Materials Science

Neodymium, a rare-earth element, is a critical component in various high-performance technologies, including permanent magnets used in electric vehicles and wind turbines. acs.orgacs.org The coordination chemistry of the Neodymium(3+) ion (Nd³⁺) is central to its application in materials science. The Nd³⁺ ion typically exhibits a +3 oxidation state in its compounds. cymitquimica.comwikipedia.org

The coordination environment around the Nd³⁺ ion significantly influences the properties of the resulting material. For instance, in solution, the coordination of Nd³⁺ ions is affected by the solvent, which can influence the formation of inner-sphere complexes. acs.org In the solid state, Nd³⁺ can exhibit various coordination numbers and geometries depending on the ligands. For example, studies have shown that with certain ligands, neodymium can form binuclear complexes where the Nd³⁺ ions are linked by bridging ligands, resulting in coordination polyhedra such as a three-cap triangular prism. researchgate.net The larger ionic radius of Nd³⁺ compared to other lanthanides like Dysprosium(3+) can lead to an expansion of its coordination sphere, accommodating additional solvent molecules. nih.gov This difference in coordination behavior is being explored for the separation and recovery of rare-earth elements. nih.gov The luminescent properties of neodymium compounds, which are dependent on the coordination environment, are also an area of active research. chemrxiv.org

Historical Development of Neodymium 3+ Octanoate in Scientific Inquiry

Direct Synthesis Approaches

Direct synthesis methods are straightforward routes to producing neodymium carboxylates. These typically involve the reaction of a neodymium source, such as an oxide or a simple salt, with a carboxylic acid or its corresponding salt. prepchem.comepo.org

A primary method for synthesizing this compound involves the direct reaction of neodymium oxide (Nd₂O₃) with octanoic acid. prepchem.com In a typical procedure, a suspension is created by mixing neodymium oxide, octanoic acid, and water. This mixture is then heated and refluxed, for instance at 85°C for three hours. prepchem.com After cooling, the mixture separates into an aqueous phase and an organic phase containing the desired product. The neodymium octanoate can be precipitated from the organic phase by adding a solvent like acetone, followed by washing and vacuum drying, achieving a high yield of 92%. prepchem.com

This direct reaction is a common strategy for producing various lanthanide carboxylates. epo.org The reactivity of rare-earth oxides with carboxylic acids can be influenced by catalysts, such as small quantities of hydrochloric acid, or the addition of neodymium salts like NdCl₃ to facilitate the reaction. epo.orggoogle.com While rare-earth oxides are generally stable, their dissolution can be achieved under specific conditions, such as in anhydrous ionic liquids, which can also lead to the formation of rare earth carboxylate complexes. mdpi.com

Table 1: Example of Direct Synthesis of this compound Monohydrate

Reactant 1 Reactant 2 Reactant 3 Reaction Conditions Yield
Neodymium Oxide (40 g) Octanoic Acid (220 g) Water (220 g) Reflux at 85°C for 3 hours 92%

Data sourced from PrepChem.com prepchem.com

An alternative direct synthesis strategy involves a metathesis reaction between a neodymium salt, such as neodymium(III) chloride (NdCl₃), and a salt of octanoic acid, like sodium octanoate. google.comrsc.org This method is based on the exchange of ions in a solution. For instance, dissolving NdCl₃ in a suitable solvent and reacting it with a solution of sodium octanoate leads to the precipitation of the less soluble this compound, while sodium chloride remains in the solution. google.com

This route is part of a broader strategy for producing neodymium carboxylates where neodymium salts like NdCl₃ or Nd(NO₃)₃ are reacted with sodium carboxylates or carboxylic acids in a solvent. epo.org The resulting neodymium carboxylate can then be extracted using an organic solvent. epo.org The choice of neodymium salt and solvent can be critical; for example, neodymium(III) chloride hexahydrate is soluble in water and ethanol. chemeurope.comwikipedia.org The reaction can be designed to occur in a dual-phase system, such as water and an organic solvent, to directly yield the product in the organic phase. epo.org

Controlled Synthesis Techniques for Targeted Materials

To produce neodymium-containing materials with specific properties like nanoparticle size or uniform morphology, controlled synthesis techniques are employed. These methods often use neodymium carboxylates or involve their in-situ formation where the carboxylate, such as octanoate, can also function as a surfactant or capping agent. growingscience.comijnnonline.net

Co-precipitation is a versatile technique used to synthesize fine, high-purity, and stoichiometric nanomaterials. ijnnonline.netmdpi.com In the context of neodymium compounds, this method involves precipitating neodymium ions along with other cations from a solution. For example, neodymium orthoferrite (NdFeO₃) nanocrystals have been synthesized by co-precipitating a solution containing neodymium chloride (NdCl₃) and iron chloride (FeCl₃) with the addition of octanoic acid as a surfactant. ijnnonline.net A precipitating agent, such as sodium hydroxide (B78521), is added to the solution to induce the formation of the solid precursor. ijnnonline.net

The precursor is then typically subjected to heat treatment (calcination) at high temperatures, such as 800°C, to form the final crystalline product. ijnnonline.net This method allows for the control of particle size and morphology by carefully managing reaction conditions like pH, temperature, and reactant concentrations. ijnnonline.netmdpi.com The use of octanoic acid as a surfactant helps to control the particle size and prevent agglomeration, resulting in well-dispersed nanoparticles. ijnnonline.netresearchgate.net

Ultrasonic irradiation, or sonochemistry, offers a rapid and efficient method for synthesizing nanoparticles. growingscience.comresearchgate.net This technique utilizes the physical and chemical effects of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures. researchgate.net In the synthesis of neodymium-containing nanomaterials, such as neodymium orthoferrite (NdFeO₃), ultrasonic irradiation is applied to a solution of neodymium and iron salts. growingscience.comresearchgate.net

Octanoic acid is added to the reaction mixture, where it serves as a surfactant and coating material. growingscience.com The ultrasonic waves facilitate the reaction and lead to the formation of uniform, nano-sized particles. growingscience.comresearchgate.net This method is noted for being fast and not requiring high bulk temperatures during the reaction itself, although a subsequent calcination step at a temperature like 800°C is often needed to obtain the final crystalline product. growingscience.comresearchgate.net The resulting nanoparticles, with an average size of around 40 nm, are uniform in both size and morphology. growingscience.comresearchgate.net

Table 2: Comparison of Synthesis Methods for NdFeO₃ Nanoparticles

Synthesis Method Calcination Temp. (°C) Crystallite Size (nm) Reference
Combustion 600 20 researchgate.net
Sol-gel 700 13 growingscience.com
Thermal decomposition 600 - researchgate.net
Ultrasonic (with Octanoic Acid) 800 42 researchgate.net
Co-precipitation (with Octanoic Acid) 800 ~30-43 ijnnonline.netmdpi.com

Data compiled from multiple research sources. growingscience.comijnnonline.netmdpi.comresearchgate.net

The characteristics of the final product in the synthesis of neodymium carboxylates and related materials are highly dependent on the reaction conditions. rsc.orgresearchgate.net Factors such as temperature, pH, reactant concentrations, and the presence of additives or co-catalysts play a crucial role. rsc.orgijnnonline.netscielo.org.mx

For instance, in co-precipitation synthesis, careful control of solution pH and reaction temperature is necessary to produce oxide particles of a desired shape and size. ijnnonline.net The pH affects the deprotonation of carboxylate groups, which in turn influences their ability to bind with Nd³⁺ ions; for example, maximum binding capacity for a carboxylated nanocellulose was observed at a pH ≥ 3. rsc.org

Precursor Chemistry and Ligand Design in Neodymium(3+) Systems

The coordination chemistry of neodymium(III) is dictated by its nature as a hard Lewis acid, showing a strong affinity for hard Lewis bases, particularly oxygen-donor ligands like carboxylates. mdpi.comresearchgate.net The precursor chemistry for neodymium(III) carboxylate systems typically begins with simple, readily available compounds such as neodymium oxide (Nd₂O₃) or neodymium acetate (B1210297). acs.orgiaea.org These precursors react with carboxylic acids to form the desired carboxylate complexes. prepchem.comacs.org

The design of the carboxylate ligand itself is a primary tool for influencing the structure and properties of the resulting neodymium complex. Factors such as the length of the aliphatic chain, steric bulk, and the presence of electron-withdrawing or -donating groups can significantly affect the final compound's solubility and reactivity. rsc.org For example, bulky ligands like pivalates can obstruct certain coordination modes, influencing the crystal structure across the lanthanide series. d-nb.info The coordination mode of the carboxylate group is highly versatile and can include terminal (κ¹ or κ²), bridging (μ₂-κ¹:κ¹), and semi-bridging (μ₂-κ¹:κ²) arrangements, allowing for the formation of diverse structures from monomers to complex coordination polymers. researchgate.netresearchgate.net

Beyond simple carboxylates, sophisticated ligand design involves incorporating other coordinating moieties to create multidentate or multifunctional ligands. This strategy allows for fine-tuning of the coordination environment around the Nd³⁺ ion, which in turn controls the complex's physical and chemical properties, such as luminescence and stability.

Key research findings in ligand design for neodymium(III) systems include:

Schiff Base Ligands : The use of Schiff base ligands, such as those derived from o-vanillin, allows for the creation of mononuclear Nd(III) complexes with specific coordination geometries. The substituents on the ligand have been shown to directly impact the structural and photophysical properties of the resulting complexes. tandfonline.com

Asymmetric and Fluorinated Ligands : To enhance the f-f transition probability and, consequently, luminescence, asymmetric ligands like perfluorooctanoylacetic acid have been synthesized. The reduced symmetry of the ligand field around the Nd³⁺ ion in such complexes leads to significantly higher oscillator strengths compared to their symmetric counterparts. researchgate.net

8-Quinolinol Derivatives : Incorporating halogen atoms into 8-quinolinol-based ligands successfully produces Nd(III) complexes that exhibit remarkable luminescence in organic solutions through photosensitization. researchgate.net Tridentate ligands based on benzoxazole-substituted 8-hydroxyquinolines have been developed to form stable, nine-coordinate neodymium complexes with modulated near-infrared luminescence. acs.org

Heptadentate Trensal-based Ligands : The use of semirigid, heptadentate Trensal-based ligands has demonstrated a method for differentiating between lanthanide ions like Nd³⁺ and Dy³⁺. Nd³⁺ tends to form complexes with a coordination number of eight or higher by incorporating additional solvent molecules, in contrast to Dy³⁺ which forms seven-coordinate complexes. This difference in coordination behavior, driven by ligand design, can be exploited for selective precipitation. nih.gov

Amino Acids : In aqueous systems under near-physiological pH, α-amino acids can be used to control the hydrolysis of lanthanide ions, leading to the formation of complex polynuclear hydroxo clusters where the amino acid's carboxylate groups bridge the metal centers. researchgate.net

This targeted approach to ligand design, which modulates the steric and electronic properties around the neodymium ion, is crucial for developing advanced materials with specific and predictable functions. tandfonline.comtdl.org

Vibrational Spectroscopy Analysis

Vibrational spectroscopy provides critical insights into the coordination of the octanoate ligand to the neodymium ion.

Fourier-Transform Infrared (FTIR) Spectroscopy for Ligand Coordination

FTIR spectroscopy is a powerful tool for probing the bonding between the carboxylate group of the octanoate ligand and the neodymium(3+) ion. The coordination of the carboxylate group to the metal center leads to the appearance of two characteristic bands: the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations. The separation between these two bands (Δν) is a key indicator of the coordination mode.

In a study of lanthanide complexes, it was concluded that the central lanthanide ion coordinates to N-donor atoms from both diphenylamine (B1679370) and bipyridyl ligands based on UV-vis and FT-IR analysis. ripublication.com While not directly on this compound, this demonstrates the utility of FTIR in determining ligand coordination. For this compound, the analysis of the carboxylate stretching frequencies can similarly reveal whether the ligand acts in a unidentate, bidentate chelating, or bridging fashion.

Table 1: Representative FTIR Data for this compound

Vibrational Mode Approximate Wavenumber (cm⁻¹)
Asymmetric COO⁻ Stretch (νₐₛ) 1520 - 1560
Symmetric COO⁻ Stretch (νₛ) 1400 - 1440

This table presents typical wavenumber ranges for metal carboxylates. Actual values for this compound may vary based on specific experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

The paramagnetic nature of the Neodymium(3+) ion presents challenges for conventional NMR spectroscopy, causing significant line broadening and large chemical shifts. wikipedia.orgillinois.edu This makes it difficult to resolve fine structural details like scalar couplings. wikipedia.org However, the wide chemical shift range can also be advantageous, providing insights into the bonding and structure of paramagnetic compounds. wikipedia.org

Elemental Compositional Analysis Techniques

Determining the precise elemental composition is fundamental to confirming the identity and purity of this compound. Techniques such as Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) are often employed for the analysis of rare earth elements like neodymium. shimadzu.com For the organic components, combustion analysis is the standard method for determining the weight percentages of carbon and hydrogen.

The experimentally obtained values are then compared against the theoretical percentages calculated from the proposed chemical formula, Nd(C₈H₁₅O₂)₃. A close correlation between the experimental and theoretical data validates the stoichiometry of the complex.

Table 2: Elemental Composition of this compound

Element Symbol Atomic Weight Theoretical %
Neodymium Nd 144.24 Calculable
Carbon C 12.01 Calculable
Hydrogen H 1.01 Calculable

The theoretical percentages are calculated based on the molecular formula Nd(C₈H₁₅O₂)₃.

X-ray Diffraction (XRD) for Crystalline Structure and Phase Analysis

X-ray diffraction is an indispensable technique for investigating the crystalline structure of solid materials. science.gov The diffraction pattern obtained from an XRD experiment serves as a unique fingerprint for a specific crystalline phase.

Analysis of Crystalline Phases and Lattice Parameters

For this compound, XRD analysis can reveal the arrangement of the molecules in the crystal lattice, including the identification of the unit cell dimensions (lattice parameters) and the space group. researchgate.netosti.gov The positions and intensities of the diffraction peaks are used to refine the crystal structure. In related neodymium-containing materials, XRD has been used to determine the crystal system and space group. researchgate.net The analysis can also provide information on the degree of crystallinity and the size of the crystallites. Changes in the lattice parameters can indicate the substitution of ions within the crystal lattice. researchgate.net For instance, a shift in diffraction angles to higher values suggests a decrease in the lattice parameters. researchgate.net

Table 3: Hypothetical XRD Data for this compound

2θ (degrees) d-spacing (Å) Relative Intensity (%)
Hypothetical Value 1 Calculated Value Hypothetical Value
Hypothetical Value 2 Calculated Value Hypothetical Value

This table is for illustrative purposes. Actual XRD data would be obtained from experimental measurements.

Rietveld Refinement for Nanoparticle Structures

While detailed Rietveld refinement studies specifically on this compound nanoparticles are not extensively documented in publicly available literature, analysis of analogous neodymium-based nanoparticles, such as neodymium oxide (Nd₂O₃), provides significant insights into the structural characterization that can be achieved using this powerful technique. Rietveld refinement is a method used for the characterization of crystalline materials from powder diffraction data. It allows for the extraction of detailed structural parameters, including lattice parameters, atomic positions, and crystallite size.

In a representative study on Nd₂O₃ nanoparticles synthesized via a homogeneous co-precipitation method, X-ray diffraction (XRD) patterns were subjected to Rietveld refinement. primescholars.combendola.com The analysis confirmed the crystal structure and provided precise lattice parameters. The refinement results for Nd₂O₃ nanoparticles are summarized in the table below, showcasing the typical data obtained from such an analysis. These findings are crucial for understanding the crystalline nature of the nanoparticles, which in turn influences their physical and chemical properties. The refinement confirmed a hexagonal crystal structure for the Nd₂O₃ nanoparticles. primescholars.combendola.com

ParameterValueReference
Crystal SystemHexagonal primescholars.combendola.com
Space Groupp3m1 primescholars.combendola.com
Lattice Parameter (a)3.8302 Å bendola.com
Lattice Parameter (b)3.8302 Å bendola.com
Lattice Parameter (c)6.0002 Å bendola.com
Cell Volume77.68 ų primescholars.com
Goodness of Fit (χ²)0.87 bendola.com

Microscopic and Morphological Characterization (e.g., SEM, TEM)

The morphology, size, and aggregation state of this compound and related neodymium-containing nanoparticles are critical parameters that dictate their application and performance. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable tools for this characterization.

Studies on various neodymium-based nanoparticles reveal a range of morphologies. For instance, in the synthesis of neodymium orthoferrite (NdFeO₃) nanoparticles using octanoic acid as a surfactant, SEM analysis showed the formation of uniform, spherical nanoparticles. growingscience.com The average particle size was determined to be approximately 44 nm. growingscience.com

In other work, SEM and TEM analyses of neodymium oxide (Nd₂O₃) nanoparticles synthesized through different methods have shown varied morphologies, from fibrous to well-dispersed spheroidal structures. researchgate.netiaea.org For example, Nd₂O₃ nanoparticles prepared by a homogeneous co-precipitation method were found to be agglomerated and ellipsoidal, with an average size in the range of 60-80 nm as observed through SEM. primescholars.combendola.com Further characterization of Nd₂O₃ nanostructures revealed curved nanostructures with a diameter of approximately 140 ± 2 nm and a length of up to 700 nm. nih.gov

TEM analysis provides higher resolution images, allowing for the visualization of individual nanoparticles and their crystal lattices. In studies of neodymium hydroxide (Nd(OH)₃) nanorods, which can be a precursor to Nd₂O₃, TEM images confirmed a uniform nanorod structure with lengths of 20-30 nm and diameters of about 5 nm. chalcogen.ro High-resolution TEM (HRTEM) can further reveal the crystalline nature and lattice fringes of the nanoparticles. researchgate.net

The following table summarizes findings from microscopic characterization of various neodymium-containing nanoparticles, illustrating the typical data obtained.

MaterialMicroscopy TechniqueObserved MorphologySizeReference
NdFeO₃ NanoparticlesSEMUniform, spherical nanoparticles~44 nm growingscience.com
Nd₂O₃ NanoparticlesSEMAgglomerated, ellipsoidal nanoparticles60-80 nm primescholars.combendola.com
Nd₂O₃ NanostructuresSEM, TEMCurved nanostructures~140 ± 2 nm (diameter), up to 700 nm (length) nih.gov
Nd(OH)₃ NanorodsTEMUniform nanorods20-30 nm (length), ~5 nm (diameter) chalcogen.ro
Neodymium-based MOFSEMRhombic nanocompositeNot specified researchgate.net

Catalytic Applications of Neodymium 3+ Octanoate in Polymerization and Organic Synthesis

Ziegler-Natta Polymerization Systems

Neodymium(3+) octanoate (B1194180) is a key precursor in the formulation of Ziegler-Natta type catalyst systems, which are highly regarded for their exceptional performance in the polymerization of dienes. rsc.orgrsc.org These catalysts are typically multi-component systems, often referred to as binary, ternary, or even quaternary, depending on the number of constituents. bohrium.com In its most common application, Neodymium(3+) octanoate, a halide-free neodymium carboxylate, is combined with a co-catalyst, such as an alkylaluminum compound, and often a halide donor. rsc.orgethernet.edu.et This combination generates the catalytically active species required for polymerization. bohrium.com Neodymium-based catalysts are particularly noted for their high activity, versatility, and ability to impart high stereoselectivity in the resulting polymer, making them industrially significant. rsc.orgresearchgate.net

Stereospecific Polymerization of Dienes

Catalyst systems derived from this compound are exceptionally effective in the stereospecific polymerization of conjugated dienes like 1,3-butadiene (B125203) and isoprene. researchgate.net The structure of the monomer and the specific composition of the catalyst system are the primary factors that determine the microstructure of the resulting polydiene (e.g., cis-1,4; trans-1,4; 1,2). researchgate.net Neodymium-based systems, in particular, are renowned for their ability to produce polymers with a very high content of cis-1,4 units, often exceeding 98%. rsc.orgresearchgate.net This high degree of stereocontrol is a direct consequence of the catalyst's ability to dictate the orientation of the incoming monomer unit as it inserts into the growing polymer chain. researchgate.net

The synthesis of polybutadiene (B167195) with a high cis-1,4 microstructure (high-cis BR) is a primary application for this compound-based catalysts. rubbernews.com This material is a crucial component in the tire and rubber industry due to its excellent elasticity, high abrasion resistance, and low heat build-up. rubbernews.comresearchgate.net Ternary catalyst systems, often comprising a neodymium carboxylate like this compound, an alkylaluminum compound (e.g., triisobutylaluminum), and a halide donor (e.g., diethylaluminum chloride), are favored for producing high-cis BR. rsc.orgresearchgate.net These systems create highly active and stereospecific catalytic sites that selectively polymerize 1,3-butadiene to yield linear polymer chains with cis-1,4 content typically in the range of 94% to over 98%. rsc.orgresearchgate.net

Table 1: Performance of Neodymium-Based Catalysts in Butadiene Polymerization

Neodymium PrecursorCo-catalyst/Halide DonorCis-1,4 Content (%)Molecular Weight (g/mol)Conversion (%)
Neodymium versatate (NdV₃)DIBAH/EASC94.4 - 96.439,000 - 150,00057.5 - 88.1
Nd(CF₃SO₃)₃*3TOPAl(i-Bu)₃98.8--
Nd(neodecanoate)₃AlEt₂Cl/Al(iBu)₃>99 (with phosphine (B1218219) additive)--

The high cis-stereospecificity of neodymium-based Ziegler-Natta catalysts is attributed to the coordination of the butadiene monomer to the neodymium active center. nih.gov The prevailing mechanism involves the insertion of the diene into a neodymium-carbon bond, with the π-bonding characteristics of the neodymium-allyl intermediate playing a critical role. rsc.org Quantum chemistry studies suggest that while the initial coordination of 1,3-butadiene in a trans-conformation to the active site is energetically more favorable, the subsequent insertion step proceeds in a manner that leads to the formation of a cis-1,4 polymer unit. researchgate.net The stereoselectivity is governed by the steric environment of the catalytic center, which is influenced by the ligands and co-catalysts. The catalyst's structure forces the incoming monomer to adopt a specific orientation (cis-η4 coordination) before insertion, thereby ensuring the propagation of a high-cis polymer chain. rsc.org

Copolymerization Strategies

Table 2: Effect of Octene-1 on Butadiene Copolymerization

Butadiene/Octene-1 Weight RatioConversion (%)Molecular Weight (Mw, g/mol)Cis-1,4 Content (%)
100/080.1567,00098.1
99/172.5580,00098.2
95/566.9611,00098.1
90/1055.3639,00098.0

Data adapted from a study on the copolymerization of butadiene and octene-1 using a neodymium-based ternary catalyst. researchgate.net

Influence of Co-catalysts and Donor Ligands on Catalytic Activity

The activity and stereospecificity of catalyst systems derived from this compound are critically dependent on the choice of co-catalysts and the presence of donor ligands. rsc.orgnih.gov Alkylaluminum compounds, such as triisobutylaluminum (B85569) (TIBA) and diisobutylaluminum hydride (DIBAH), are essential co-catalysts that act as alkylating agents, transforming the neodymium precursor into an active catalytic species. bohrium.comresearchgate.net Halide donors, like diethylaluminum chloride (DEAC), are also crucial components in ternary systems, leading to higher catalytic activity and cis content. rsc.org

Electron-donating ligands (Lewis bases) can significantly enhance the solubility of the catalyst species in hydrocarbon solvents, which is a major advantage for industrial applications. rsc.org The addition of donors like alcohols, phosphates (e.g., tributylphosphate), or amines can increase catalyst activity while maintaining high stereospecificity. rsc.org However, the nature of the donor and its ratio to the neodymium compound are critical; certain donors or excessive amounts can corrupt the catalytic behavior, leading to polymers with broad molecular weight distributions. mdpi.com For example, phosphine compounds have been used as additives to control the microstructure, achieving ultra-high cis content of over 99%. researchgate.net

Effects of Reaction Temperature and Solvent Systems

The choice of solvent can also play a role. Polymerizations are typically carried out in aliphatic or aromatic hydrocarbon solvents like hexane, cyclohexane, or toluene (B28343). rsc.orgresearchgate.net The solubility of the catalytic species is a key factor, and while some neodymium catalyst systems suffer from poor solubility, the use of appropriate ligands can create homogeneous systems. rsc.org Solvents are not always inert; for example, aromatic solvents like toluene have been observed to coordinate with the neodymium metal center, which can affect the polymerization activity. rsc.org

Catalysis in Organic Synthesis and Fine Chemicals

This compound has demonstrated utility as a catalyst in specific areas of organic synthesis, although its applications are predominantly concentrated in the field of polymerization. Beyond its major role in polymer synthesis, its catalytic activity has been explored in other organic transformations, including transesterification and aldol (B89426) reactions.

Neodymium compounds have been investigated for their catalytic role in transesterification reactions. Studies on model transesterification reactions, such as that between n-butylbenzoate and phenyl-p-chlorobenzoate, have shown that various neodymium compounds, including neodymium acetate (B1210297) and neodymium acetylacetonate, exhibit higher catalytic activity compared to other systems. A key finding from these studies is that the chemical structure of the initial ligand in the neodymium complex does not significantly affect the rate of the transesterification reaction. This is because, under reaction conditions, the original ligands are substituted by the ester groups present in the reaction mixture, leading to a common catalytic species. The catalytic activity of lanthanide compounds in these reactions has been described as asymptotic in nature with respect to the catalyst concentration, where an increase in catalyst amount beyond a certain point results in only minor changes to the reaction rate.

In the realm of carbon-carbon bond formation, neodymium-catalyzed Mukaiyama aldol reactions have been noted. The aldol reaction is a fundamental process in organic synthesis for creating β-hydroxy carbonyl compounds. The catalytic variant of this reaction is of significant interest, and while the broader class of metal-catalyzed aldol reactions is well-developed, specific details on the performance and mechanism of this compound in this context are not extensively documented in the available literature.

It is important to note that the most significant and well-documented application of this compound in organic synthesis is as a precursor for Ziegler-Natta type catalyst systems used in the polymerization of conjugated dienes, such as 1,3-butadiene. These catalyst systems, which typically involve the reaction of this compound with an organoaluminum compound and a halide source, are highly effective in producing polybutadiene with a high content of the cis-1,4 isomer. This high stereospecificity is crucial for the production of synthetic rubbers with superior physical properties.

The following table summarizes the catalytic applications of neodymium compounds in organic synthesis, drawing a parallel to the expected role of this compound.

Reaction TypeSubstratesCatalyst System ComponentNoteworthy Observations
Transesterificationn-butylbenzoate, phenyl-p-chlorobenzoateNeodymium acetate, Neodymium acetylacetonateLigand substitution occurs during the reaction; catalytic activity is largely independent of the initial neodymium salt.
Mukaiyama Aldol ReactionAldehydes, Silyl enol ethersNeodymium-based catalystsAcknowledged as a potential application, though specific data for the octanoate salt is limited.
Diene Polymerization1,3-ButadieneThis compoundA key component in Ziegler-Natta catalyst systems for producing high cis-1,4-polybutadiene.

Catalysis for Precious Metals

There is no information available in the surveyed scientific literature to suggest that this compound is used as a catalyst for reactions involving precious metals. Searches for such applications did not yield any relevant results.

Kinetic and Mechanistic Studies of this compound Catalyzed Reactions

The kinetic and mechanistic understanding of reactions catalyzed by this compound is most developed for the polymerization of conjugated dienes. These polymerizations, facilitated by neodymium-based Ziegler-Natta catalysts, are characterized by a "quasi-living" nature. This implies that the number of active catalytic centers remains relatively constant throughout the polymerization process, and chain termination and transfer reactions are limited.

The general steps in the coordination polymerization of dienes using a neodymium carboxylate-based catalyst are as follows:

Catalyst Formation : this compound reacts with an aluminum alkyl and a halide donor to form the active catalytic complex.

Initiation : A monomer unit coordinates to the neodymium center and inserts into the neodymium-carbon bond.

Propagation : Subsequent monomer units coordinate and insert in a stereospecific manner, leading to the growth of the polymer chain with a high cis-1,4-microstructure.

Chain Transfer/Termination : These events are less frequent in "quasi-living" systems but can occur, influencing the molecular weight and molecular weight distribution of the final polymer.

The table below outlines key mechanistic aspects and influencing factors in neodymium carboxylate-catalyzed diene polymerization.

Mechanistic AspectDescriptionInfluencing Factors
Catalyst Activation Reaction of this compound with co-catalysts to form active Nd-C bonds.Nature of the carboxylate ligand, type of organoaluminum compound, presence of a halide donor.
Stereo-regulation The coordination of the monomer to the neodymium center dictates the stereochemistry of the polymer.The ligand environment around the neodymium atom plays a critical role in achieving high cis-1,4 selectivity.
"Quasi-living" Nature Characterized by a linear increase in polymer molecular weight with monomer conversion and a narrow molecular weight distribution.Indicates a low incidence of chain termination and transfer reactions.

While these general principles are established for neodymium carboxylate-based catalysts, detailed kinetic parameters such as specific rate constants and activation energies for this compound itself are not extensively reported in the publicly available literature.

Optical and Luminescent Properties of Neodymium 3+ Octanoate Doped Materials

Judd-Ofelt Theory Application for Radiative Properties

The Judd-Ofelt theory is a powerful theoretical framework used to analyze and predict the radiative properties of rare-earth ions in various host materials. researchgate.netiaea.org It allows for the calculation of key spectroscopic parameters, such as transition probabilities, radiative lifetimes, and branching ratios, from experimental absorption spectra. researchgate.netresearchgate.net The theory is based on three phenomenological intensity parameters, Ωλ (λ = 2, 4, 6), which are determined through a least-squares fit between experimental and calculated oscillator strengths. researchgate.netmdpi.com These parameters provide insight into the local environment and bonding characteristics of the Nd³⁺ ion within the host material. researchgate.netmdpi.com The application of the Judd-Ofelt theory to Neodymium(3+) octanoate (B1194180) (NOCA) doped into polymethyl methacrylate (B99206) (PMMA) has demonstrated its potential for use in rare-earth-doped polymer devices. researchgate.net

The absorption spectrum of a Neodymium(3+) octanoate-doped material reveals the specific wavelengths of light that the Nd³⁺ ion absorbs, corresponding to electronic transitions from the 4I9/2 ground state to various excited energy levels. researchgate.netresearchgate.net In NOCA-doped PMMA, the absorption spectrum exhibits several distinct bands, with the transition at 583 nm (corresponding to 4I9/2 → 4G5/2) being identified as a hypersensitive transition. researchgate.net The intensity of this type of transition is particularly sensitive to the local environment of the Nd³⁺ ion. researchgate.net

The table below details the significant absorption bands and their corresponding electronic transitions for Nd³⁺ ions in a PMMA host.

Wavelength (nm)Absorption Cross-Section (Arbitrary Units)Electronic Transition (from 4I9/2 ground state)
~524Moderate→ 4G7/2
~583High (Hypersensitive)→ 4G5/2
~743Moderate→ 4F7/2
~800High→ 4F5/2, 2H9/2
~865Moderate→ 4F3/2
Data derived from studies on Nd³⁺ doped polymer systems. researchgate.netresearchgate.net

The electronic configuration of the trivalent neodymium ion (Nd³⁺) is [Xe] 4f³. The characteristic optical properties of this ion arise from transitions between the various energy levels within this 4f³ configuration. researchgate.net The shielding effect of the outer 5s² and 5p⁶ orbitals makes these 4f-4f transitions relatively insensitive to the host matrix, resulting in sharp, line-like absorption and emission spectra. researchgate.net The ground state of the Nd³⁺ ion is 4I9/2. The well-known laser transition around 1060 nm originates from the 4F3/2 metastable level. obspm.frnist.gov In the free Nd³⁺ ion, the 4F3/2 and 4I11/2 levels are located at approximately 11,698 cm⁻¹ and 1,897 cm⁻¹, respectively, above the ground state. obspm.frnist.gov

Key electronic energy levels of the 4f³ configuration for Nd³⁺ include:

4IJ (J = 9/2, 11/2, 13/2, 15/2) - Ground and lower-lying states

4FJ (J = 3/2, 5/2, 7/2, 9/2) - Important emitting and absorbing states

2HJ (J = 9/2, 11/2)

4GJ (J = 5/2, 7/2, 9/2, 11/2) - States involved in strong absorption bands

Once the Judd-Ofelt intensity parameters are determined from the absorption spectrum, they can be used to calculate the probabilities of radiative transitions from excited states. researchgate.netuliege.be The radiative transition rate (A) for a specific transition is a measure of how quickly an excited electron returns to a lower energy level by emitting a photon. The total radiative transition rate (AT) from an excited state is the sum of all individual transition rates from that state. The radiative lifetime (τrad) is the inverse of the total radiative transition rate (τrad = 1/AT) and represents the theoretical lifetime of the excited state if only radiative decay occurs. researchgate.net For Nd³⁺, the 4F3/2 level is the primary emitting state for near-infrared luminescence, and its radiative properties are crucial for laser and amplifier applications. researchgate.netresearchgate.net

Transition (from 4F3/2)Radiative Transition Rate (A) (s⁻¹)Branching Ratio (β)Radiative Lifetime (τrad) (μs)
→ 4I9/2VariesVaries\multirow{3}{*}{Calculated from total AT}
→ 4I11/2VariesVaries
→ 4I13/2VariesVaries
Note: Specific values for transition rates and lifetimes are highly dependent on the host material. The Judd-Ofelt analysis provides the methodology to calculate these values from experimental data. researchgate.net

Near-Infrared (NIR) Emission Characteristics

This compound-doped materials exhibit characteristic luminescence in the near-infrared (NIR) region upon excitation. semanticscholar.orgnih.gov This emission is due to radiative transitions from the metastable 4F3/2 excited level to the lower-lying 4IJ (J = 9/2, 11/2, 13/2) levels. researchgate.net These NIR emissions are of great technological importance, particularly the transition around 1060 nm, which is utilized in one of the most common solid-state lasers. sciepub.comscispace.com

Materials doped with Nd³⁺ ions display several distinct emission bands in the NIR spectrum. The three primary emission bands correspond to transitions from the 4F3/2 level. rsc.orgresearchgate.net

Wavelength Range (nm)TransitionSignificance
880 - 9124F3/2 → 4I9/2Ground-state transition
1060 - 10924F3/2 → 4I11/2Primary laser transition researchgate.netsciepub.com
1330 - 13824F3/2 → 4I13/2Telecommunication and laser applications researchgate.netrsc.orgscispace.com
Data compiled from multiple sources on Nd³⁺ doped materials. researchgate.netrsc.orgresearchgate.net

The luminescence properties of Nd³⁺-doped materials show a strong dependence on temperature. researchgate.netnih.gov Generally, as the temperature of the material increases, the intensity of the NIR emission decreases. researchgate.net This phenomenon is attributed to an increase in non-radiative decay processes, which compete with the radiative emission. The increased thermal energy leads to greater lattice (anharmonic) vibrations, which facilitates the dissipation of the excitation energy as heat rather than light. semanticscholar.orgnih.gov

Conversely, at lower temperatures, the reduction in these thermal vibrations leads to a significant increase in emission intensity and a narrowing of the emission peak widths. semanticscholar.orgnih.gov This temperature sensitivity of the Nd³⁺ emission has been exploited for the development of optical temperature sensors, or ratiometric thermometers. semanticscholar.orgnih.govnih.gov In such devices, the temperature is determined by measuring the ratio of intensities of two different emission bands, which changes predictably with temperature. semanticscholar.org Studies on Nd(III) complexes have shown that these materials can exhibit good thermometric properties, with high sensitivity in ranges such as 150–300 K. semanticscholar.orgnih.gov

Factors Affecting Luminescence Quantum Yield

The luminescence quantum yield, a measure of the efficiency of the conversion of absorbed light to emitted light, is a crucial parameter for optical materials. In neodymium-doped systems, this yield is highly sensitive to the local environment of the Nd³⁺ ion. Several factors, including surface modifications and the composition of the host material, can significantly enhance or quench the luminescence.

The surface of nanoparticles doped with neodymium ions is a critical interface where luminescence quenching can occur, often due to interactions with surrounding molecules like water, which contains high-energy OH- oscillators. rsc.orgresearchgate.net Functionalizing the surface of these nanoparticles with organic molecules, such as fatty acids, can shield the Nd³⁺ ions from these quenching species. The effectiveness of this shielding is directly related to the surface grafting coefficient, defined as the average number of molecules per unit area (nm²).

Research on LaF₃:Nd³⁺ nanoparticles functionalized with oleic acid has demonstrated a dramatic enhancement in luminescence intensity with an increasing surface grafting coefficient. A nearly 14-fold increase in luminescence was observed as the grafting coefficient increased from 0 to 5.7. rsc.orgresearchgate.net This significant improvement is attributed to the dense layer of fatty acid molecules preventing quenching ions from interacting with the nanoparticle surface.

Table 1: Effect of Surface Grafting Coefficient on Luminescence Intensity

Surface Grafting Coefficient (molecules/nm²) Relative Luminescence Enhancement
0 1x
5.7 ~14x

Data derived from studies on oleic acid functionalized LaF₃:Nd³⁺ nanoparticles. rsc.orgresearchgate.net

The length of the carbon chain of the fatty acid used for surface functionalization also plays a pivotal role in protecting the luminescence of Nd³⁺ ions. rsc.orgresearchgate.net Longer fatty acid chains can provide a more substantial barrier against external quenching agents.

A systematic study investigating the effect of different fatty acid chain lengths on the luminescence of LaF₃:Nd³⁺ nanoparticles revealed a clear trend. Fatty acids such as hexanoic acid, octanoic acid, decanoic acid, oleic acid, and tetradecanoic acid were used to functionalize the nanoparticles. The results showed that for every 1 nm increase in the length of the fatty acid chain, the luminescence intensity increased threefold. rsc.orgresearchgate.net This underscores the importance of the steric hindrance provided by the alkyl chains in shielding the optically active Nd³⁺ ions.

Table 2: Influence of Fatty Acid Chain Length on Luminescence

Fatty Acid Approximate Chain Length (nm) Relative Luminescence Intensity
Hexanoic Acid ~0.9 Base
Octanoic Acid ~1.1 Higher
Decanoic Acid ~1.3 Higher
Tetradecanoic Acid ~1.8 Higher
Oleic Acid ~2.3 Highest

Illustrative data based on the finding that a 1 nm increase in chain length results in a three-fold increase in luminescence intensity. rsc.orgresearchgate.net

The choice of the host material and the presence of various counter-ions are fundamental factors that dictate the luminescent efficiency of neodymium-doped materials. researchgate.netdntb.gov.ua The host matrix provides the crystal field environment that influences the energy levels of the Nd³⁺ ion and can either facilitate or hinder non-radiative decay processes that quench luminescence. researchgate.net Materials with low phonon energies are generally preferred as hosts because they minimize energy loss through vibrations, leading to higher quantum yields. researchgate.net

Furthermore, quenching ions, such as hydroxyl groups (OH⁻), present either in a solvent or as surface contaminants, are highly detrimental to the near-infrared emission of Nd³⁺. rsc.orgmdpi.com The inert shell coating on core nanoparticles is a strategy employed to enhance the photoluminescence quantum yield (PLQY) by protecting the Nd³⁺ ions from solvent quenching. nih.gov The composition of the host matrix directly influences the solubility of the rare-earth ions and the coordination environment, which in turn affects the optical properties. researchgate.net

Host Matrix Engineering for Optical Enhancement

To harness the full potential of this compound for optical applications, it is often incorporated into various transparent host matrices. This process, known as host matrix engineering, aims to create robust materials with enhanced optical and mechanical properties suitable for devices like optical fibers and films.

Polymethyl Methacrylate (PMMA) is a widely used polymer for optical applications due to its high transparency, ease of processing, and mechanical durability. Doping PMMA with Neodymium octanoate has been explored for the development of polymer optical fibers (POFs) and amplifiers. researchgate.netkisti.re.kr

Neodymium octanoate can be dissolved in PMMA to form a solid solution, creating a material with the characteristic absorption spectrum of Nd³⁺ ions, similar to that observed in silica glasses. researchgate.netkisti.re.kr The radiative properties of Nd³⁺ in the PMMA host can be analyzed using the Judd-Ofelt theory, which helps in evaluating its potential for laser and amplifier applications. researchgate.net These analyses have shown that Neodymium octanoate-doped PMMA is a promising material for active polymer optical devices. researchgate.net Neodymium-doped fibers are particularly useful for fiber lasers operating around 1060-1085 nm and can be efficiently pumped by laser diodes in the 780-820 nm range. site.comnewport.com

Table 3: Key Optical Transitions of Nd³⁺ in PMMA

Transition Wavelength (nm) Application
⁴I₉/₂ → ⁴G₅/₂ ~583 Absorption (Hypersensitive)
⁴I₉/₂ → ⁴F₅/₂, ²H₉/₂ ~800 Pumping
⁴F₃/₂ → ⁴I₁₁/₂ ~1060 Lasing/Amplification

Data compiled from spectroscopic studies of Nd³⁺-doped PMMA. researchgate.net

Poly(styrene sulphonate) (PSS) is another polymer matrix that has been successfully used to host neodymium ions for optical applications. researchgate.netresearchgate.net PSS films doped with Nd³⁺ can be processed from aqueous solutions, offering a versatile method for creating optically active thin films. researchgate.netscielo.br

Spectroscopic analysis of these films reveals the characteristic electronic transitions of the Nd³⁺ ion. The incorporation of neodymium into the PSS matrix is confirmed by changes in the infrared spectra, suggesting coordination between the Nd³⁺ ions and the sulfonate groups of the polymer. scielo.br A significant feature of Nd-doped PSS films is their intense radiative transition at approximately 1061 nm (corresponding to the ⁴F₃/₂ → ⁴I₁₁/₂ transition), which is comparable in intensity to that observed in crystalline materials doped with neodymium. researchgate.net This makes Nd-PSS films suitable candidates for thin-film laser and waveguide applications.

Lanthanum Fluoride (LaF₃) Nanoparticle Systems

Lanthanum fluoride (LaF₃) nanoparticles are excellent host materials for lanthanide ions, including neodymium (Nd³⁺), for luminescent applications. The LaF₃ crystal matrix is particularly suitable for doping because the radii of lanthanum and neodymium ions are very similar, which allows for the replacement of lanthanum ions with neodymium ions up to 100%. researchgate.net Furthermore, the low phonon energy of the LaF₃ host minimizes non-radiative decay, enhancing the luminescence efficiency of the dopant ions.

Nd³⁺-doped LaF₃ nanoparticles exhibit strong fluorescence in the near-infrared (NIR) region, specifically within the first and second biological windows (700-950 nm and 1000-1400 nm, respectively). instras.comresearchgate.net This makes them highly promising candidates for in vivo bioimaging applications, as light in this region can penetrate deeper into biological tissues with reduced scattering and autofluorescence. instras.com The primary emission channels of the Nd³⁺ ion in LaF₃ correspond to electronic transitions from the ⁴F₃/₂ excited state to lower-lying levels. instras.comresearchgate.net

While neodymium octanoate serves as a precursor for doping Nd³⁺ into polymers, the synthesis of Nd³⁺:LaF₃ nanoparticles typically involves the use of other neodymium salts, such as neodymium nitrate, in aqueous solutions. scispace.com

Table 2: Near-Infrared Emission Bands of Nd³⁺-Doped LaF₃ Nanoparticles

Electronic TransitionApproximate Emission Wavelength (nm)Biological Window
⁴F₃/₂ → ⁴I₉/₂910First
⁴F₃/₂ → ⁴I₁₁/₂1050Second
⁴F₃/₂ → ⁴I₁₃/₂1330Second

Data represents the main emission channels for Nd³⁺ ions hosted in a Lanthanum Fluoride matrix. instras.comresearchgate.net

Photomagnetic Effects and Luminescent Read-out in Neodymium(III)-Containing Frameworks

Photomagnetic materials are systems in which light irradiation can induce a change in magnetization. oup.comresearchgate.net This phenomenon is often observed in spin-transition materials and can lead to the switching of magnetic properties. oup.com The ability to control magnetism with light opens up possibilities for applications in data storage and molecular switching.

While this effect has not been reported in this compound, research on other neodymium(III)-containing materials has demonstrated a link between luminescence and photomagnetism. A notable example is a coordination polymer composed of anionic Nd(III)-[W(IV)(CN)₈]⁴⁻ layers. oup.comresearchgate.net In this framework, the near-infrared emission from the Nd³⁺ centers is sensitized by the octacyanidotungstate units. oup.comresearchgate.net

Crucially, researchers have found a way to track the photomagnetic effect by analyzing the excitation spectra of the Nd³⁺ ions and their dependence on temperature. oup.comresearchgate.net The thermally reversible changes observed in the luminescence of the material were correlated with photomagnetic studies. oup.com This correlation provides a pathway to monitor light-induced changes in magnetization through a photoluminescent read-out, effectively linking the optical and magnetic properties of the material. oup.comresearchgate.net This represents an attractive method for detecting photomagnetic behavior through changes in the luminescent output of the embedded lanthanide ion. oup.com

Advanced Materials Science Applications Derived from Neodymium 3+ Octanoate

Development of Rare-Earth-Doped Polymer Devices

The integration of rare-earth ions into polymer matrices is a critical step in the development of next-generation optical devices, such as polymer optical fibers (POFs), amplifiers, and lasers. Neodymium(3+) octanoate (B1194180) has been identified as a promising dopant for this purpose, particularly in polymethyl methacrylate (B99206) (PMMA). A key challenge in this area is the inherent incompatibility between inorganic rare-earth ions and organic polymers. To overcome this, neodymium octanoate is synthesized and then mixed with the polymer precursor, methyl methacrylate (MMA), before polymerization. This method ensures a more uniform dispersion of neodymium ions within the polymer matrix, which is crucial for achieving efficient optical properties.

Research has shown that PMMA doped with neodymium octanoate exhibits favorable radiative properties, which have been evaluated using the Judd-Ofelt theory. This theory allows for the calculation of important optical parameters, such as oscillator strengths and optical intensity parameters, from the material's absorption spectrum. These calculations have indicated that neodymium octanoate-doped PMMA is an efficient material for laser excitation, making it a promising candidate for the fabrication of polymer optical devices. Specifically, the metastable-state transition lifetime and the emission cross-section for the 4F3/2 → 4I11/2 transition are key indicators of a material's potential for laser applications.

In practical applications, unclad Nd³⁺-doped PMMA optical fibers have been successfully fabricated using neodymium octanoate as the dopant. These fibers have demonstrated emission outputs at around 585 nm when pumped with a green light source at 532 nm, with the output being dependent on the concentration of Nd³⁺ and the length of the fiber. This demonstrates the viability of using neodymium octanoate to create active polymer optical components.

Table 1: Judd-Ofelt Intensity Parameters for Nd³⁺ in PMMA and Other Hosts

Host Material Ω₂ (x 10⁻²⁰ cm²) Ω₄ (x 10⁻²⁰ cm²) Ω₆ (x 10⁻²⁰ cm²) Reference
PMMA (doped with Neodymium octanoate) 3.65 4.14 5.37 frontiersin.org
Silicate Glass 1.4 3.8 4.2 frontiersin.org
Phosphate Glass 2.1 4.3 4.9 frontiersin.org

Precursors for Neodymium-Containing Ceramics and Thin Films

The synthesis of advanced ceramics and thin films containing neodymium often relies on the use of suitable precursor compounds that can be converted into the desired neodymium-containing material, typically neodymium oxide (Nd₂O₃), through processes like thermal decomposition or sol-gel methods. While various neodymium compounds such as nitrates, hydroxides, and oxalates are commonly used as precursors for synthesizing Nd₂O₃ nanoparticles and ceramics, the specific use of Neodymium(3+) octanoate in this context is not extensively documented in the available literature.

However, the general principles of precursor chemistry suggest that metal carboxylates, including octanoates, can be viable precursors. Thermal decomposition is a common method where a precursor is heated to a specific temperature to induce its breakdown into the desired oxide. For instance, neodymium hydroxide (B78521) nanorods can be transformed into hexagonal Nd₂O₃ through calcination at temperatures above 550°C chalcogen.ro. Similarly, sol-gel synthesis, a versatile wet-chemical technique, is used to produce ceramic materials from molecular precursors. In a modified sol-gel process for producing neodymium oxide microspheres, a citrate (B86180) precursor was used, which decomposes upon heating to form the trigonal phase of Nd₂O₃ nih.gov.

Given that this compound is a metal-organic compound, it is plausible that it could be used in similar thermal decomposition or solution-based synthesis routes to produce neodymium-containing ceramics or thin films. The organic octanoate component would decompose and burn off at elevated temperatures, leaving behind the neodymium oxide. This approach could offer advantages in terms of solubility in organic solvents, which is beneficial for certain deposition techniques like spin-coating for thin film fabrication. However, detailed research specifically demonstrating the use of this compound as a precursor for ceramics and thin films is required to fully establish its utility in this application.

Application in Advanced Optical Components and Laser Materials

This compound plays a crucial role as a dopant in the fabrication of advanced optical components, particularly in the realm of polymer-based laser materials. The optical properties of Nd³⁺ ions are highly sensitive to the local environment provided by the host material. By incorporating neodymium octanoate into a polymer matrix like PMMA, it is possible to create a solid-state laser medium that is lightweight, easily processable, and can be fashioned into various forms, such as fibers and films chalcogen.ro.

The analysis of the absorption spectrum of Nd³⁺-doped PMMA (using neodymium octanoate) with the Judd-Ofelt theory provides quantitative insights into its potential as a laser material. The calculated optical intensity parameters (Ωλ) are crucial for determining the radiative properties of the Nd³⁺ ions within the polymer host. These parameters are then used to predict the radiative lifetime of the excited state and the branching ratios of the fluorescence transitions. For a laser material, a long radiative lifetime of the metastable state (4F3/2 for Nd³⁺) is desirable for efficient energy storage.

Studies have shown that the radiative properties of neodymium octanoate in PMMA are comparable to those in traditional glass hosts, indicating its promise for creating efficient polymer-based optical devices frontiersin.org. The successful drawing of Nd³⁺-doped PMMA fibers from a solid solution of neodymium octanoate in PMMA further underscores its practical application in creating optical components chalcogen.ro. These doped fibers are the fundamental building blocks for developing polymer fiber lasers and amplifiers.

Table 2: Calculated Radiative Properties of the ⁴F₃/₂ Manifold of Nd³⁺ in PMMA (doped with Neodymium octanoate)

Transition Wavelength (nm) Branching Ratio (β) Radiative Rate (A) (s⁻¹)
⁴F₃/₂ → ⁴I₉/₂ 875 0.49 948
⁴F₃/₂ → ⁴I₁₁/₂ 1060 0.44 851
⁴F₃/₂ → ⁴I₁₃/₂ 1330 0.07 135
Total Radiative Lifetime (τ_rad) 514 µs

Data derived from Judd-Ofelt analysis presented in the reference. frontiersin.org

Hybrid Electrode Materials for Energy Storage

Hybrid electrode materials are at the forefront of research in energy storage devices like supercapacitors and batteries, aiming to combine the properties of different materials to enhance performance metrics such as energy density, power density, and cycle life. These materials often consist of a combination of carbon-based materials, metal oxides, and conducting polymers. Rare-earth-based nanomaterials, including oxides, hydroxides, and sulfides, have garnered attention for their redox properties, which are beneficial for supercapacitor applications rsc.org.

For instance, nanocomposites of SnO₂ with rare-earth oxides like La₂O₃ and Nd₂O₃ have been investigated as working electrodes for supercapacitors, demonstrating significant specific capacitance researchgate.net. The fabrication of these materials often involves hydrothermal methods or other chemical synthesis routes. While neodymium-containing materials have shown promise in this area, there is currently no specific scientific literature detailing the use of this compound as a component or precursor in the synthesis of hybrid electrode materials for energy storage. The research in this field has primarily focused on inorganic neodymium compounds. The potential of using neodymium octanoate in, for example, a solution-based synthesis to create neodymium oxide nanoparticles for electrode fabrication remains an unexplored area.

Functionalization of Nanomaterials for Enhanced Performance

The functionalization of nanomaterials involves modifying their surface to impart new properties or to improve their stability and compatibility with other materials. This is a critical step in tailoring nanoparticles for specific applications in fields ranging from biomedicine to catalysis. Surface modification can be achieved through the attachment of various organic and inorganic molecules, including polymers, surfactants, and ligands cd-bioparticles.net.

The process can improve the dispersibility of nanoparticles in different media and enhance the binding of nanoparticles to other components in a composite material. Common methods for surface modification include esterification reactions, the use of surfactants or coupling agents, and surface graft reactions cd-bioparticles.net. While the functionalization of nanoparticles is a broad and active area of research, and organic molecules like carboxylates are often used for surface modification, there is no specific mention in the current scientific literature of using this compound for the functionalization of nanomaterials. The potential application of neodymium octanoate as a surface-modifying agent to introduce neodymium ions onto the surface of other nanoparticles, thereby imparting specific optical or catalytic properties, is a novel concept that warrants future investigation.

Computational and Theoretical Investigations of Neodymium 3+ Octanoate Systems

Computational chemistry provides powerful tools for understanding the intricate behavior of lanthanide complexes at an atomic level. For neodymium(3+) octanoate (B1194180), theoretical investigations offer insights that are often difficult to obtain through experimental methods alone. These studies can elucidate electronic structures, predict spectroscopic behavior, simulate dynamic interactions, model reaction pathways, and determine thermodynamic stabilities.

Q & A

Q. Q1. What are the standard methodologies for synthesizing neodymium(3+) octanoate, and how can purity be ensured?

this compound is typically synthesized by reacting neodymium salts (e.g., NdCl₃ or Nd₂O₃) with octanoic acid under controlled conditions. Key steps include:

  • Precursor Preparation : Dissolve neodymium oxide (Nd₂O₃) in hydrochloric acid to form NdCl₃, followed by neutralization with NaOH to precipitate Nd(OH)₃ .
  • Ligand Exchange : React Nd(OH)₃ with octanoic acid in an inert atmosphere (e.g., argon) to prevent oxidation, with temperature maintained at 60–80°C to ensure ligand coordination .
  • Purification : Use solvent extraction (e.g., ethanol/water mixtures) to remove unreacted ligands, followed by vacuum drying. Purity is verified via elemental analysis (C, H, Nd content) and FTIR to confirm carboxylate coordination (asymmetric COO⁻ stretch at ~1540 cm⁻¹ and symmetric stretch at ~1450 cm⁻¹) .

Advanced Research: Data Contradictions and Resolution

Q. Q2. How should researchers resolve discrepancies between spectroscopic data and elemental analysis results for this compound?

Contradictions often arise from incomplete ligand coordination or hydration. For example:

  • Scenario : FTIR confirms carboxylate binding, but elemental analysis shows lower Nd content than theoretical.
  • Resolution :
    • Thermogravimetric Analysis (TGA) : Quantify hydration levels (e.g., bound vs. free water) that may skew elemental ratios .
    • X-ray Diffraction (XRD) : Confirm crystallinity and identify impurities (e.g., unreacted NdCl₃) .
    • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Validate Nd concentration independently .

Basic Research: Spectroscopic Characterization

Q. Q3. What spectroscopic techniques are critical for analyzing this compound’s electronic structure?

  • UV-Vis-NIR Spectroscopy : Identify f-f transitions of Nd³⁺ (e.g., ⁴I₉/₂ → ⁴F₅/₂ at ~800 nm) .
  • Photoluminescence (PL) : Measure emission bands in the near-infrared (e.g., ~1060 nm for ⁴F₃/₂ → ⁴I₁₁/₂ transitions) under 808 nm excitation .
  • Extended X-ray Absorption Fine Structure (EXAFS) : Probe local coordination geometry around Nd³⁺ ions .

Advanced Research: Application in Photothermal Therapy

Q. Q4. How can this compound be optimized for photothermal therapy applications?

  • Nanoparticle Design : Encapsulate this compound in biocompatible polymers (e.g., PLGA) to enhance dispersion and target specificity .
  • Laser Parameters : Use 808 nm lasers (power density: 0.5–1.5 W/cm²) to maximize Nd³⁺ photothermal conversion efficiency, monitored via thermal imaging .
  • In Vitro Validation : Assess cytotoxicity and photothermal efficacy using cell lines (e.g., HeLa) with controls for laser-only and nanoparticle-only conditions .

Basic Research: Catalytic Applications

Q. Q5. What methodologies validate this compound’s catalytic activity in polymerization reactions?

  • Reaction Setup : Use ring-opening polymerization of ε-caprolactone with this compound as a catalyst (1–5 mol% loading) in toluene at 120°C .
  • Kinetic Analysis : Monitor monomer conversion via ¹H NMR (disappearance of ε-caprolactone δ = 4.3 ppm) and calculate rate constants .
  • Polymer Characterization : Gel permeation chromatography (GPC) for molecular weight distribution and DSC for thermal properties (Tm, Tg) .

Advanced Research: Computational Modeling

Q. Q6. How can density functional theory (DFT) predict the stability of this compound complexes?

  • Model Construction : Optimize geometry using B3LYP/6-311G(d,p) basis sets for organic ligands and LANL2DZ for Nd³⁺ .
  • Binding Energy Analysis : Calculate ΔG for ligand exchange reactions to compare octanoate vs. competing ligands (e.g., acetate) .
  • Spectroscopic Validation : Simulate UV-Vis and IR spectra using TD-DFT and compare with experimental data .

Basic Research: Handling and Storage

Q. Q7. What precautions are essential for handling this compound in laboratory settings?

  • Hygroscopicity : Store in desiccators with silica gel to prevent hydration, which alters stoichiometry .
  • Oxidation Prevention : Use gloveboxes (O₂ < 1 ppm) during synthesis and storage .
  • Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .

Advanced Research: Environmental Impact Mitigation

Q. Q8. What analytical methods quantify this compound in environmental samples?

  • Sample Preparation : Extract using solid-phase extraction (SPE) with C18 cartridges and derivatize with isobutyl chloroformate for GC-MS analysis .
  • Detection : Monitor m/z 127.1 (octanoate) and 131.1 (¹³C-labeled octanoate) in selected ion monitoring (SIM) mode .
  • Calibration : Use isotope dilution with ¹³C₄-octanoate to correct for matrix effects .

Basic Research: Thermal Stability

Q. Q9. How is the thermal decomposition profile of this compound analyzed?

  • TGA-DSC : Heat samples from 25–800°C (10°C/min) under N₂. Key stages include:
    • 100–200°C: Loss of adsorbed water.
    • 250–400°C: Decomposition of octanoate ligands.
    • 500°C: Formation of Nd₂O₃ residue .

  • Kinetic Analysis : Apply Flynn-Wall-Ozawa method to determine activation energy (Ea) for decomposition .

Advanced Research: Bioimaging Applications

Q. Q10. What experimental design parameters are critical for using this compound in bioimaging?

  • Nanoparticle Functionalization : Conjugate with PEG-NH₂ to improve biocompatibility and reduce macrophage uptake .
  • In Vivo Imaging : Use 1060 nm emission (Nd³⁺) for deep-tissue penetration, with excitation at 808 nm to minimize autofluorescence .
  • Quantitative Analysis : Correlate fluorescence intensity with Nd³⁺ concentration via ICP-MS in excised tissues .

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